2-(4-Bromophenyl)-2-cyclobutylethan-1-amine hydrochloride
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Overview
Description
2-(4-Bromophenyl)-2-cyclobutylethan-1-amine hydrochloride is an organic compound that features a bromophenyl group attached to a cyclobutyl ring, with an amine group at the end of the ethane chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-2-cyclobutylethan-1-amine hydrochloride typically involves the following steps:
Formation of the Bromophenyl Intermediate: The starting material, 4-bromophenylacetic acid, is prepared by bromination of phenylacetic acid.
Cyclobutylation: The bromophenyl intermediate undergoes a cyclobutylation reaction to form the cyclobutyl ring.
Amine Introduction:
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)-2-cyclobutylethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) are commonly employed.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Produces phenyl derivatives.
Substitution: Produces various substituted phenyl derivatives.
Scientific Research Applications
2-(4-Bromophenyl)-2-cyclobutylethan-1-amine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the study of reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-2-cyclobutylethan-1-amine hydrochloride involves its interaction with specific molecular targets. The bromophenyl group may interact with aromatic binding sites, while the amine group can form hydrogen bonds with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
4-Bromophenylacetic acid: A precursor in the synthesis of 2-(4-Bromophenyl)-2-cyclobutylethan-1-amine hydrochloride.
2-(4-Bromophenyl)ethan-1-amine: A structurally similar compound with a simpler ethane chain.
Cyclobutylamine: Contains the cyclobutyl ring and amine group but lacks the bromophenyl group.
Uniqueness
This compound is unique due to the combination of the bromophenyl group and the cyclobutyl ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C12H17BrClN |
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Molecular Weight |
290.63 g/mol |
IUPAC Name |
2-(4-bromophenyl)-2-cyclobutylethanamine;hydrochloride |
InChI |
InChI=1S/C12H16BrN.ClH/c13-11-6-4-10(5-7-11)12(8-14)9-2-1-3-9;/h4-7,9,12H,1-3,8,14H2;1H |
InChI Key |
YFILEDSONDZGIG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C(CN)C2=CC=C(C=C2)Br.Cl |
Origin of Product |
United States |
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